Vincristine-d3 Sulfate

Description

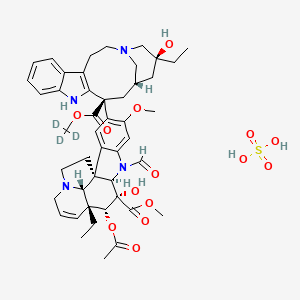

Structure

2D Structure

Properties

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTQHPDCURKLKT-XHFXVLIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)[C@@]1(C[C@H]2C[C@](CN(C2)CCC3=C1NC4=CC=CC=C34)(CC)O)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Aspects of Vincristine D3 Sulfate

Isotopic Labeling Strategies for Vincristine-d3 Sulfate (B86663)

The synthesis of Vincristine-d3 Sulfate involves the precise introduction of deuterium (B1214612) atoms into the vincristine (B1662923) molecular structure. This process, known as isotopic labeling, is a critical step that defines the utility of the final product as an analytical standard.

The introduction of deuterium into complex organic molecules like Vinca (B1221190) alkaloids requires sophisticated chemical strategies. General methods for deuteration have evolved significantly, moving towards milder and more selective reaction conditions. rsc.org For complex natural products, late-stage functionalization, where deuterium is introduced in one of the final steps of a synthetic sequence, is highly advantageous. rsc.org

Common strategies applicable to the synthesis of Vinca alkaloid derivatives include:

Hydrogen Isotope Exchange (HIE): This is a widely used method that involves the exchange of hydrogen atoms for deuterium. rsc.org The reaction can be promoted by acid or base catalysis or, more commonly for complex structures, by transition-metal catalysts. Metals such as palladium, ruthenium, iridium, and rhodium can catalyze the activation of C-H bonds, facilitating their replacement with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). rsc.orgassumption.edu

Photochemical Deuteration: This approach uses light to promote the deuteration of organic molecules. rsc.org Visible-light-induced methods are particularly appealing as they often operate under mild conditions, which is crucial for preserving the intricate and sensitive structure of alkaloids like vincristine. rsc.org

Reduction of Functional Groups: Deuterium can be incorporated by using deuterated reducing agents. For instance, a carbonyl group could be reduced to a deuterated methylene (B1212753) group, or a double bond could be saturated using deuterium gas with a catalyst.

For an internal standard to be effective, the isotopic label must be in a position that is both chemically and metabolically stable to prevent back-exchange of deuterium for hydrogen during sample storage or analysis. sci-hub.se Therefore, achieving site-specific deuteration is paramount.

Recent advances in catalysis have enabled highly selective deuteration:

Directed C-H Functionalization: This technique uses a directing group within the molecule to guide a metal catalyst to a specific C-H bond, ensuring that deuterium is incorporated only at the desired position. rsc.org

Copper-Catalyzed Transfer Hydrodeuteration: Novel methods utilizing copper catalysts have been developed that allow for the highly selective, site-specific installation of deuterium in small molecules, resulting in products with high isotopic purity. brightspec.combrightspec.com

In the case of Vincristine-d3, the "d3" designation typically implies the deuteration of a methyl group. The structure contains several methyl groups (e.g., on the acetyl or methoxy (B1213986) moieties) that are potential targets for deuteration. Synthesizing a deuterated precursor, such as a deuterated methylating agent (e.g., CD₃I), and incorporating it during the semi-synthesis of vincristine is a viable strategy for achieving a stable, site-specific d3-label.

Methods for Deuterium Incorporation in Vinca Alkaloid Derivatives

Isotopic Purity Assessment in Deuterated Standards

Isotopic purity is a critical quality attribute of any deuterated standard, as it directly impacts the accuracy of quantitative analysis. nih.govrsc.org It defines the percentage of the labeled compound that contains the desired number of deuterium atoms relative to molecules with fewer or no deuterium atoms. Commercial standards for Vincristine-d3 typically have a purity of over 95%. lgcstandards.com

The primary techniques for assessing isotopic purity are:

High-Resolution Mass Spectrometry (HR-MS): This is the most common method for determining isotopic enrichment. nih.govrsc.org By analyzing the full scan mass spectrum, the relative abundances of the different mass isotopologues (molecules differing only in their isotopic composition) can be measured. For Vincristine-d3, the instrument measures the ion signals for the unlabeled compound (d0), as well as the d1, d2, and the desired d3 species. The isotopic purity is calculated from the relative intensities of these peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that not only confirms the site of deuteration but can also provide information on isotopic purity. rsc.org The disappearance of a signal in the ¹H NMR spectrum or the appearance of a characteristic signal in the ²H NMR spectrum confirms the location of the deuterium label. The integration of remaining proton signals compared to non-deuterated positions can also be used to estimate isotopic enrichment. rsc.org

Table 2: Representative Isotopic Purity Data for Deuterated Standards

| Compound | Method | Isotopic Purity (%) |

|---|---|---|

| Benzofuranone derivative (BEN-d₂) | LC-ESI-HR-MS & NMR | 94.7 |

| Tamsulosin-d₄ | LC-ESI-HR-MS & NMR | 99.5 |

| Oxybutynin-d₅ | LC-ESI-HR-MS & NMR | 98.8 |

| Propafenone-d₇ | LC-ESI-HR-MS & NMR | 96.5 |

This table presents example data for various deuterated compounds to illustrate typical purity values achieved and evaluated by standard methods. Source: rsc.org

Chemical Characterization Techniques for Deuterated Vincristine Analogues

A comprehensive chemical characterization is essential to confirm the identity, purity, and structural integrity of this compound. This is typically achieved through a combination of chromatographic and spectroscopic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, separating it from any synthesis-related impurities or degradants. lgcstandards.comnih.gov In the context of its application, HPLC is the separation technique in LC-MS/MS methods, where Vincristine-d3 is designed to co-elute with the unlabeled vincristine. vulcanchem.comnih.gov

Mass Spectrometry (MS): MS is fundamental to the characterization and use of Vincristine-d3. High-resolution mass spectrometry confirms the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is used to characterize the fragmentation pattern of the molecule. In quantitative applications, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govresearchgate.net This provides high selectivity and sensitivity. researchgate.net

Table 3: Typical LC-MS/MS Parameters for Vincristine Analysis using this compound

| Parameter | Vincristine | This compound (IS) | Source |

|---|---|---|---|

| Precursor Ion (m/z) | 825.4 | 828.2 / 828.488 | researchgate.netnih.govresearchgate.net |

| Product Ion (m/z) | 765.1 | 768.2 / 768.275 | researchgate.netnih.govresearchgate.net |

| Chromatographic Column | C18 or equivalent | C18 or equivalent | researchgate.netresearchgate.net |

| Retention Time | ~1.3 min (co-elutes with IS) | ~1.3 min (co-elutes with analyte) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are performed to provide an unambiguous structural confirmation of the molecule. nih.govnih.gov For a deuterated analogue, NMR is uniquely capable of definitively confirming the precise location of the deuterium atoms by observing the absence of corresponding signals in the ¹H NMR spectrum. rsc.org This confirms the site-specificity of the labeling process and ensures the structural integrity of the rest of the complex alkaloid framework. nih.gov

Analytical Methodologies Employing Vincristine D3 Sulfate As an Internal Standard

Quantitative Analysis of Vincristine (B1662923) in Biological Matrices

The development of robust analytical methods for the quantitative analysis of vincristine in various biological matrices, including plasma, serum, and urine, is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govoup.com These methods often employ advanced techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to achieve high sensitivity and selectivity. nih.govresearchgate.net

The initial step in the analysis of vincristine from preclinical specimens involves the extraction of the drug from the complex biological matrix. A common and efficient method is protein precipitation. nih.govnih.govmdpi.com This technique involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma or serum sample. nih.govnih.gov This process denatures and precipitates the proteins, allowing for the separation of the drug and internal standard in the supernatant after centrifugation. nih.govmdpi.com

For instance, one validated method for mouse plasma requires a small sample volume of just 5 microliters. nih.gov To this, a working solution of Vincristine-d3 sulfate (B86663) and neat methanol are added. nih.gov The mixture is then vortexed and centrifuged to pellet the precipitated proteins. A portion of the resulting supernatant is then transferred for injection into the LC-MS/MS system. nih.gov

Another approach involves solid-phase extraction (SPE), which can provide a cleaner extract by selectively isolating the analyte and internal standard from the matrix. researchgate.netnih.gov This method involves passing the sample through a cartridge containing a solid adsorbent that retains the compounds of interest, which are then eluted with a suitable solvent. nih.gov

Following sample preparation, chromatographic separation is employed to resolve vincristine and Vincristine-d3 sulfate from other endogenous components in the extract. Ultra-high-performance liquid chromatography (UHPLC) is frequently the method of choice due to its high resolution, speed, and efficiency. nih.govresearchgate.net

A typical UHPLC system utilizes a C18 column for the separation. nih.govresearchgate.netresearchgate.net These columns have a stationary phase that provides good retention and separation for compounds like vincristine. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile). nih.goviu.edu A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate the analytes and reduce the total run time. nih.govresearchgate.netiu.edu For example, a rapid method can achieve a total run time of just 2.2 minutes. nih.gov In one method, the retention time for both vincristine and its deuterated internal standard was 1.3 minutes. nih.gov

Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of vincristine due to its exceptional sensitivity and selectivity. The analytes are typically ionized using an electrospray ionization (ESI) source operating in the positive ion mode. nih.govnih.govresearchgate.net

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The transition from the precursor ion to the product ion is highly specific to the compound of interest, minimizing interference from other substances. nih.govresearchgate.net

For vincristine, a common precursor ion (m/z) is 825.4, which is fragmented to produce a product ion of m/z 765.1 or 765.3. nih.govresearchgate.netresearchgate.net For the internal standard, this compound, the precursor ion is m/z 828.2 or 828.488, and the corresponding product ion is m/z 768.2 or 768.275. nih.govnih.govresearchgate.net The slight mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Vincristine | 825.4 | 765.1 | Positive ESI | nih.govresearchgate.net |

| Vincristine | 825.438 | 765.354 | Positive ESI | nih.gov |

| This compound | 828.2 | 768.2 | Positive ESI | nih.govresearchgate.net |

| This compound | 828.488 | 768.275 | Positive ESI | nih.gov |

Chromatographic Separation Protocols (e.g., UHPLC-MS/MS)

Method Validation and Performance Metrics in Preclinical Assays

To ensure the reliability of the analytical method, a thorough validation process is conducted. This involves assessing several key performance metrics to demonstrate that the method is accurate, precise, and suitable for its intended purpose.

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.govoup.comresearchgate.net For preclinical assays of vincristine, a low LLOQ is often required to accurately measure concentrations at later time points in pharmacokinetic studies.

Validated methods have achieved LLOQs for vincristine in plasma ranging from 0.2 mg/L to 2.5 ng/mL. nih.govresearchgate.net For instance, a highly sensitive UHPLC-MS/MS method reported an LLOQ of 2.5 ng/mL in mouse plasma. nih.gov Another study reported an even lower LLOQ of 0.5 ng/mL in human plasma. nih.govresearchgate.net The sensitivity of the method is crucial for capturing the complete pharmacokinetic profile of the drug.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.govoup.comresearchgate.net This is demonstrated by constructing a calibration curve.

Calibration curves for vincristine analysis are typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. nih.gov A linear regression analysis is then applied to the data. Research has shown that these calibration curves are linear over a wide concentration range, for example, from 2.5 to 250 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. nih.gov Another study demonstrated linearity in the range of 0.5 to 100 ng/mL, also with a correlation coefficient greater than 0.99. nih.govresearchgate.net This high degree of linearity ensures that the concentration of vincristine in unknown samples can be accurately determined.

| Parameter | Reported Value | Matrix | Reference |

|---|---|---|---|

| LLOQ | 2.5 ng/mL | Mouse Plasma | nih.gov |

| LLOQ | 0.5 ng/mL | Human Plasma | nih.govresearchgate.net |

| LLOQ | 0.2 mg/L | Plasma | researchgate.net |

| Linearity Range | 2.5 - 250 ng/mL | Mouse Plasma | nih.gov |

| Linearity Range | 0.5 - 100 ng/mL | Human Plasma | nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.99 | Mouse Plasma | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | Human Plasma | nih.govresearchgate.net |

Precision and Accuracy Assessments (Intra-day and Inter-day)

The validation of analytical methods using this compound as an internal standard consistently demonstrates high levels of precision and accuracy. These assessments are critical for ensuring the reliability and reproducibility of the method for quantifying vincristine in biological samples.

Intra-day precision evaluates the consistency of results within the same day under the same operating conditions, while inter-day precision assesses it over different days. Accuracy refers to the closeness of the measured value to the true or nominal concentration.

Several studies have reported robust performance characteristics. For instance, a highly sensitive LC-MS/MS method for quantifying vinca (B1221190) alkaloids in human plasma using deuterated isotopes as internal standards reported intra- and inter-assay precisions (as coefficient of variation, CV) of ≤ 10.6%, with bias (a measure of accuracy) within ± 12.4%. nih.govresearchgate.net Another rapid LC-MS/MS method developed for mouse plasma found that the intra-day and inter-day precision for quality control samples were consistently less than 15%, with accuracy values ranging from 91.7% to 107%. nih.govnih.gov Further research in humanized CYP3A5 mice confirmed these findings, with intra-day and inter-day precision ranging from 1.87% to 5.20% and accuracy between 91.7% and 107%. nih.gov

In a method developed for quantifying vincristine from dried blood spots (DBS), the intra- and inter-day accuracies were found to be 93.10–117.17% and 95.88–111.21%, respectively, with corresponding precisions of 1.05–10.11% and 5.78–8.91%. iu.edu These findings collectively underscore the suitability of this compound for achieving precise and accurate quantification of vincristine across various biological samples and analytical platforms.

Table 1: Summary of Precision and Accuracy Data

Matrix Effect Evaluation in Complex Biological Samples

The matrix effect is a significant challenge in bioanalysis, representing the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This compound is employed to compensate for these effects, as it is expected to experience similar ionization suppression or enhancement as the unlabeled vincristine.

In a study using mouse plasma, the matrix effect for vincristine was evaluated and found to range from 108% to 110%, indicating a slight ionization enhancement. nih.govnih.gov The use of the deuterated internal standard helps to correct for this variability. Conversely, another study analyzing vincristine in micro-volumes of human plasma reported that no significant matrix effect was observed when Vincristine-d3 was used as the internal standard. researchgate.net

Analysis of dried blood spots (DBS) revealed more pronounced matrix effects, with values for vincristine ranging from 42.0% to 63.4%. iu.edu This suggests a significant ion suppression effect in DBS samples, which highlights the critical need for a co-eluting, stable isotope-labeled internal standard like this compound to ensure accurate quantification despite the low recovery and matrix-induced signal suppression. iu.edu

Table 2: Matrix Effect in Different Biological Samples

Extraction Recovery Efficiency

Extraction recovery measures the efficiency of the sample preparation process in extracting the analyte from the biological matrix. High and consistent recovery is desirable for ensuring method sensitivity and reliability. The use of this compound allows for the normalization of any variability in the extraction process between samples.

In a method for quantifying vincristine in mouse plasma, the extraction recovery was high and consistent, ranging from 88.4% to 107%. nih.govnih.gov This indicates an efficient extraction process from this matrix. Similarly, another method involving online solid-phase extraction from plasma reported excellent recovery for vincristine, in the range of 90-95%. researchgate.net

In contrast, the extraction recovery from dried blood spots (DBS) was found to be significantly lower, ranging from 35.3% to 39.4% for vincristine. iu.edu Despite this low recovery, the method was still able to achieve the required sensitivity, which was attributed to the use of a stable isotope-labeled internal standard that compensated for the extraction inefficiency and matrix effects. iu.edu

Table 3: Extraction Recovery Efficiency Data

Compound Index

Table 4: List of Compounds

Pharmacokinetic and Disposition Studies Utilizing Vincristine D3 Sulfate Preclinical Models

Application in Preclinical Pharmacokinetic Profiling

The stable isotope-labeled vincristine-d3 sulfate (B86663) is instrumental in delineating the pharmacokinetic profile of vincristine (B1662923) in animal models, providing a robust internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov This enables accurate measurement of vincristine concentrations in various biological samples, which is fundamental to understanding its behavior in the body.

Absorption and Systemic Exposure Determination in Animal Models (e.g., mice, dogs)

In preclinical studies, vincristine-d3 sulfate is used to quantify the systemic exposure to vincristine following administration. For instance, in mice, a sensitive LC-MS/MS method utilizing vincristine-d3 as an internal standard was developed to determine vincristine concentrations in plasma. nih.gov This method required only a small plasma volume, making it suitable for pharmacokinetic studies in small animals. nih.gov Following intraperitoneal administration in wild-type mice, the systemic exposure to vincristine was determined, providing a baseline for comparison with genetically modified models. nih.gov

Studies in dogs with transmissible venereal tumor (TVT) have also utilized LC-MS/MS to characterize the pharmacokinetics of vincristine sulfate. nih.govnih.gov Following intravenous administration, plasma concentrations of vincristine were measured over time to determine key pharmacokinetic parameters. nih.govnih.gov In one such study, the plasma vincristine concentration immediately after administration (Cp0) was found to be 119 ± 18.0 ng/ml. nih.gov

The table below summarizes key pharmacokinetic parameters of vincristine determined in dogs with TVT.

| Parameter | Value | Unit |

| Initial Plasma Concentration (Cp0) | 119 ± 18.0 | ng/mL |

| Volume of Distribution (Vdarea) | 0.660 ± 0.210 | L/kg |

| Distribution Half-life (t1/2α) | 21.5 ± 6.90 | min |

| Elimination Half-life (t1/2β) | 47.6 ± 14.2 | min |

| Plasma Clearance | 0.010 ± 0.001 | L/min/kg |

| Mean Residence Time (MRT) | 55.9 ± 19.3 | min |

| Data from a study in dogs with transmissible venereal tumor intravenously administered vincristine sulfate at a dose of 0.7 mg/m2. nih.gov |

Distribution Dynamics and Tissue Penetration Studies

Vincristine exhibits a wide volume of distribution, indicating extensive distribution into tissues. nih.gov Within 15 to 30 minutes after injection, over 90% of the drug is distributed from the blood into tissues. pfizer.com Studies in animal models have shown that vincristine accumulates in various organs, including the liver, kidneys, spleen, lungs, heart, and muscle. nih.gov However, it has limited penetration through the blood-brain barrier. nih.gov

Research has shown that after intravenous administration, vincristine is rapidly and widely distributed. fda.gov.ph Significantly greater accumulation of vincristine has been observed in the sciatic and tibial nerves of animals. fda.gov In dogs, pretreatment with cholestyramine has been shown to enhance the fecal excretion of parenterally administered vincristine. fda.gov.ph

Elimination Kinetics and Clearance Mechanisms

The elimination of vincristine from the body follows a multi-phase pattern. fda.gov.ph Pharmacokinetic studies in cancer patients have demonstrated a triphasic serum decay pattern after rapid intravenous injection. fda.gov.ph The liver is the primary organ responsible for the excretion of vincristine in both humans and animals. fda.gov.ph Approximately 80% of an intravenous dose is found in the feces, while 10% to 20% is excreted in the urine. pfizer.comfda.gov.phmedsinfo.com.au

In dogs with TVT, the elimination half-life of vincristine was determined to be 47.6 ± 14.2 minutes, and the plasma clearance was 0.010 ± 0.001 L/min/kg. nih.govnih.gov These parameters provide insight into the rate at which the drug is removed from the body. The mean residence time (MRT) in this model was 55.9 ± 19.3 minutes. nih.gov

Metabolic Pathway Elucidation Using Deuterated Tracers

This compound is a valuable tool for investigating the metabolic fate of vincristine. By tracing the deuterated label, researchers can identify and quantify metabolites, shedding light on the enzymatic pathways involved in its biotransformation.

Identification of Cytochrome P450 (CYP) Isoenzyme Contributions to Vincristine Metabolism (e.g., CYP3A)

The cytochrome P450 (CYP) 3A subfamily of enzymes, particularly CYP3A4 and CYP3A5, plays a significant role in the metabolism of vincristine. core.ac.uknih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed enzymes have shown that CYP3A is the major metabolizing subfamily. core.ac.uknih.gov

Interestingly, research indicates that CYP3A5 is more efficient at metabolizing vincristine than CYP3A4. nih.govresearchgate.net Studies have shown a significantly higher intrinsic clearance of vincristine by CYP3A5 compared to CYP3A4. nih.govresearchgate.net In individuals who express high levels of CYP3A5, this enzyme can account for 54% to 95% of the total vincristine metabolism. nih.gov This suggests that genetic variations in CYP3A5 expression could contribute to the observed inter-individual differences in vincristine clearance and clinical outcomes. nih.govnih.gov

To investigate the in vivo role of CYP3A, studies have been conducted in CYP3A-deficient mice. nih.gov Surprisingly, in these mice, the systemic exposure to vincristine was only increased by about 20%, suggesting that the clearance of vincristine in mice is largely independent of CYP3A function. nih.gov This highlights potential species differences in drug metabolism.

The table below shows the relative contribution of CYP3A5 to vincristine metabolism in human liver microsomes from high expressers.

| Parameter | Finding |

| Contribution of CYP3A5 to M1 formation | 54% to 95% of total activity |

| Correlation of M1 formation with CYP3A5 protein content | r² = 0.95 |

| Data from in vitro studies with human liver microsomes. nih.gov |

Investigation of Metabolite Formation and Disposition

The primary metabolite of vincristine formed by CYP3A enzymes is a secondary amine, designated as M1. core.ac.uknih.gov The formation of M1 involves an oxidative cleavage of the piperidine (B6355638) ring of the dihydro-hydroxycatharanthine portion of the vincristine molecule. researchgate.net The rate of M1 formation is significantly higher with CYP3A5 than with CYP3A4. core.ac.uknih.gov

In preclinical studies, the disposition of vincristine and its metabolites is investigated to understand their distribution and elimination. Following administration, vincristine and its metabolites are rapidly and extensively distributed into the bile, with peak biliary concentrations occurring within 2 to 4 hours. fda.gov.ph This indicates that biliary excretion is a major route of elimination for both the parent drug and its metabolites.

Comparative Metabolic Studies Across in vitro and in vivo Preclinical Systems

Comparative studies analyzing the metabolism of vincristine in both laboratory (in vitro) and living organism (in vivo) preclinical models have demonstrated a general consistency in the metabolic pathways, although with some notable differences. In vivo studies in rats have identified three primary biotransformation products of vincristine in bile. nih.gov When vincristine was incubated with freshly isolated rat hepatocytes (an in vitro system), the metabolic patterns observed were similar to those found in the in vivo rat model. nih.gov However, the in vitro system also produced more polar metabolites that were not detected in the in vivo experiments. nih.gov

This suggests that while in vitro models like hepatocytes can replicate the primary metabolic routes, they may also reveal additional metabolic pathways that might be less prominent or transient in a whole-organism setting. nih.govnews-medical.net The use of this compound as an internal standard in such studies is crucial for the accurate quantification of the parent drug and its metabolites, enabling a more precise comparison between the two systems. medchemexpress.com

Table 1: Comparison of Vincristine Metabolism in Preclinical Models

| Model Type | System | Key Findings | Reference |

|---|---|---|---|

| In vivo | Rat | Three main metabolites identified in bile. | nih.gov |

Drug Transporter Interactions and Efflux Studies

The interaction of vincristine with various drug transporters is a key determinant of its pharmacokinetic profile and can significantly influence its efficacy and potential for drug resistance.

Assessment of P-glycoprotein (P-gp) Mediated Transport

P-glycoprotein (P-gp), an efflux transporter, is well-documented to play a significant role in the transport of vincristine. nih.govnih.govmdpi.com Studies have shown that P-gp actively pumps vincristine out of cells, which can reduce its intracellular concentration and lead to multidrug resistance. nih.govmdpi.com In preclinical models using mouse small intestine epithelium, it was observed that the amount of P-gp increased as intestinal cells differentiated. nih.gov This increase in P-gp correlated with a higher rate of vincristine efflux, demonstrating a direct relationship between P-gp levels and the transport of the drug. nih.gov The use of specific antibodies to block P-gp function almost completely inhibited vincristine efflux, confirming that P-gp is the primary transporter responsible for this process in these cells. nih.gov this compound is an invaluable tool in these assays, serving as a stable, labeled substrate for precise measurement of transport kinetics. medchemexpress.com

Influence of Multidrug Resistance Proteins on Vincristine Disposition

Table 2: Key Drug Transporters Interacting with Vincristine

| Transporter | Function | Impact on Vincristine | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Efflux pump | Actively transports vincristine out of cells, contributing to multidrug resistance. | nih.govmdpi.com |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Efflux pump | Confers resistance to vincristine, often via co-transport with glutathione. | researchgate.net |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Efflux pump | Can mediate vincristine transport. | researchgate.net |

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are essential tools in preclinical research to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. For vincristine, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its disposition in preclinical species. unc.edu These models often incorporate key factors such as hepatic metabolism by cytochrome P450 enzymes (like CYP3A4/5) and efflux transport by P-gp. unc.edu

In one such study, a PBPK model for vincristine in adults initially underestimated the drug's distribution. unc.edu The model's predictive accuracy was significantly improved by including the binding of vincristine to β-tubulin, its pharmacological target. unc.edu When adapting this model to a pediatric population, it was hypothesized that a higher expression of β-tubulin in children could account for observed differences in vincristine pharmacokinetics. unc.edu Interestingly, this modeling effort suggested that the uptake of vincristine into hepatocytes might be the rate-limiting step in its clearance, rather than its efflux by P-gp. unc.edu The use of this compound in the underlying preclinical studies that inform these models is critical for generating the high-quality concentration-time data necessary for robust model development and validation. medchemexpress.comresearchgate.net

Cellular and Molecular Mechanisms of Action Investigated with Labeled Vincristine Analogues

Microtubule Dynamics and Tubulin Binding Affinity Studies

The primary mechanism of action for vincristine (B1662923) and its analogues involves the disruption of microtubule dynamics, which are essential for various cellular processes, most notably mitosis.

Interaction with Tubulin Subunits and Polymerization Inhibition (e.g., β-tubulin)

Vincristine-d3 sulfate (B86663), like its unlabeled counterpart, exerts its effects by binding to tubulin, the protein building block of microtubules. nih.govpatsnap.com Specifically, it shows a high affinity for the β-tubulin subunit, binding to a distinct site known as the vinca (B1221190) domain. nih.govsemanticscholar.orgresearchgate.net This binding action inhibits the polymerization of tubulin dimers into microtubules, effectively halting their assembly. nih.govpatsnap.compatsnap.com The inhibition constant (Ki) for vincristine's binding to microtubules is reported to be 85 nM. medchemexpress.commedchemexpress.commedchemexpress.com This disruption of microtubule formation is a key factor in its anticancer activity. scbt.com Studies have demonstrated that vincristine treatment leads to an increase in the soluble, depolymerized form of tubulin within cells. nih.gov

The interaction between vincristine and tubulin is complex and leads to the formation of spiral aggregates of tubulin, which further prevents the proper assembly of microtubules. This destabilizing effect is crucial to its function as a chemotherapeutic agent.

Table 1: Tubulin Interaction and Polymerization Inhibition

| Feature | Description | Reference |

|---|---|---|

| Binding Target | β-tubulin subunit of microtubules | nih.govsemanticscholar.orgresearchgate.net |

| Binding Site | Vinca domain | nih.govresearchgate.net |

| Mechanism | Inhibition of tubulin polymerization | nih.govpatsnap.compatsnap.com |

| Binding Affinity (Ki) | 85 nM | medchemexpress.commedchemexpress.commedchemexpress.com |

| Effect on Tubulin | Increases soluble, depolymerized tubulin | nih.gov |

Disruption of Mitotic Spindle Assembly

The inhibition of microtubule polymerization has profound consequences for cell division. Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into two daughter cells during mitosis. nih.govpatsnap.com By preventing the formation of these crucial structures, vincristine-d3 sulfate effectively disrupts the assembly of the mitotic spindle. semanticscholar.orgpatsnap.commedchemexpress.comscbt.cominvivochem.com This disruption prevents the proper alignment and separation of chromosomes, a critical step for successful cell division. nih.gov

Cell Cycle Perturbations and Arrest Induction

The disruption of the mitotic spindle directly impacts the cell's ability to progress through the cell cycle, leading to a halt in cell division at a specific phase.

Metaphase Arrest Mechanisms

The failure to form a functional mitotic spindle triggers the mitotic spindle checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase. The presence of vincristine-induced microtubule disruption leads to a prolonged activation of this checkpoint, causing cells to arrest in the metaphase stage of mitosis. nih.govpatsnap.commedchemexpress.commedchemexpress.commedchemexpress.com This metaphase arrest is a hallmark of treatment with vinca alkaloids and is a direct consequence of the inability of the cell to form a proper mitotic spindle. nih.govpatsnap.com

Impact on Cell Proliferation Pathways

By inducing metaphase arrest, this compound effectively halts the proliferation of rapidly dividing cells, which is a key characteristic of cancer cells. scbt.com The inability of these cells to complete mitosis prevents the generation of new daughter cells, thereby inhibiting tumor growth. patsnap.com Research has shown that the cytotoxic effects of vincristine can be cell-cycle dependent. For instance, in some cancer cell lines, cells in the G1 phase of the cell cycle can undergo cell death without entering mitosis, suggesting that vincristine can also interfere with interphase microtubules. nih.govnih.gov However, cells in the S or G2/M phases typically undergo death following mitotic arrest. nih.gov

Apoptosis Induction and Related Signaling Cascades

Prolonged arrest in metaphase ultimately triggers programmed cell death, or apoptosis, in the affected cancer cells. nih.govrndsystems.com This is a crucial downstream effect of microtubule disruption and is a major contributor to the therapeutic efficacy of vincristine.

The induction of apoptosis by vincristine involves a mitochondrial-controlled pathway. nih.gov Studies have shown that treatment with vincristine leads to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. nih.gov The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. nih.gov Furthermore, vincristine has been observed to induce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules to trigger the mitochondrial apoptotic pathway. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to decrease vincristine-induced apoptosis, further implicating the mitochondrial pathway. nih.gov The disruption of microtubule-dependent processes can also affect various signaling pathways, including those involving p53, which can contribute to the decision to undergo apoptosis. core.ac.uknih.gov

Table 2: Apoptotic Signaling Cascades

| Component | Role in Vincristine-Induced Apoptosis | Reference |

|---|---|---|

| Primary Outcome | Induction of programmed cell death (apoptosis) | nih.govrndsystems.com |

| Initiating Pathway | Mitochondrial-controlled (intrinsic) pathway | nih.gov |

| Key Mediators | Caspase-9 and Caspase-3 activation | nih.gov |

| Upstream Signaling | Generation of Reactive Oxygen Species (ROS) | nih.gov |

| Regulatory Proteins | Bcl-2, p53 | nih.govcore.ac.uknih.gov |

Activation of Apoptotic Pathways in Model Systems

Vincristine primarily induces apoptosis by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division. nih.govpatsnap.com This disruption leads to a prolonged arrest of cells in the metaphase of the cell cycle, a state that ultimately triggers the apoptotic cascade. nih.govpatsnap.com Studies using various cancer cell lines have demonstrated that vincristine treatment leads to the activation of the intrinsic apoptotic pathway. aacrjournals.org

In medulloblastoma cell lines, for instance, vincristine has been shown to trigger apoptosis, although the sensitivity varies significantly among different cell lines. iiarjournals.org Research on HeLa cells revealed that vincristine induces apoptosis-like cell death. aacrjournals.org Furthermore, in Jurkat acute lymphoblastic leukemia cells, vincristine was found to induce apoptosis through a mitochondrial-controlled pathway. nih.gov This was evidenced by the activation of caspase-9 and caspase-3 in vivo in bone marrow leukemic cells following treatment. nih.gov The generation of reactive oxygen species (ROS) appears to play a crucial regulatory role in the initial phase of this mitochondrial-controlled apoptosis. nih.gov

The process often begins with the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria into the cytosol. aacrjournals.orgoncotarget.com This event, in turn, activates a cascade of caspases, the executioners of apoptosis. aacrjournals.org The use of vincristine has been shown to induce the activation of caspase-9 and caspase-3 in Jurkat cells. nih.gov

Table 1: Effect of Vincristine on Apoptosis in Different Cancer Cell Lines

| Cell Line | Apoptotic Effect | Key Findings |

| Medulloblastoma | Induces apoptosis, with varying sensitivity. iiarjournals.org | Highlights the heterogeneity of tumor response. iiarjournals.org |

| HeLa | Induces apoptosis-like cell death. aacrjournals.org | Demonstrates the intrinsic apoptosis pathway activation. aacrjournals.org |

| Jurkat (ALL) | Induces apoptosis via a mitochondrial-controlled pathway. nih.gov | Involves ROS generation and caspase-9 and -3 activation. nih.gov |

| K562 (CML) | Induces a low apoptotic index. spandidos-publications.com | Suggests a role for P-glycoprotein and survivin in resistance. spandidos-publications.com |

Modulation of Apoptotic Protein Expression (e.g., caspases, cyclins)

Vincristine's induction of apoptosis is intrinsically linked to its ability to modulate the expression and activity of key regulatory proteins. The arrest of the cell cycle in the G2/M phase is a hallmark of vincristine's action and is associated with changes in the levels of cyclins, which are critical for cell cycle progression. nih.govnih.gov

A crucial aspect of vincristine-induced apoptosis is the activation of caspases. Studies have demonstrated that vincristine treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govresearchgate.net The activation of caspase-9 is a key event in the mitochondrial apoptotic pathway. nih.gov

Furthermore, vincristine influences the expression of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis. nih.govfrontiersin.org Treatment with vincristine has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis. nih.gov Conversely, the expression of pro-apoptotic Bcl-2 family members, such as Bax, can be upregulated. aacrjournals.orgfrontiersin.org

In some cancer cell models, the expression of inhibitor of apoptosis proteins (IAPs), such as survivin and XIAP, can be modulated by vincristine, contributing to the cellular response. spandidos-publications.com For example, in chronic myeloid leukemia cells, survivin was suggested to act as an anti-apoptotic protein following vincristine treatment. spandidos-publications.com Additionally, vincristine has been shown to up-regulate the p21 protein, a cyclin-dependent kinase inhibitor, in a p53-independent manner in medulloblastoma cells. nih.gov

Table 2: Modulation of Apoptotic Proteins by Vincristine

| Protein Family | Specific Protein | Effect of Vincristine |

| Caspases | Caspase-3 | Activation/Cleavage nih.govspandidos-publications.comresearchgate.net |

| Caspases | Caspase-9 | Activation nih.govresearchgate.net |

| Bcl-2 Family | Bcl-2 | Decreased expression nih.gov |

| Bcl-2 Family | Bcl-xL | Decreased expression nih.gov |

| Bcl-2 Family | Bax | Activation/Upregulation aacrjournals.orgfrontiersin.org |

| IAP Family | Survivin | Overexpression associated with reduced apoptosis spandidos-publications.com |

| Cell Cycle Regulators | p21 | Upregulation nih.govresearchgate.net |

Influence on Intracellular Transport and Cytoskeletal Functions

The primary mechanism of vincristine's action is its interference with the cytoskeleton, specifically with microtubules. nih.govpatsnap.com Microtubules are dynamic polymers of tubulin that are fundamental not only for cell division but also for maintaining cell shape and facilitating intracellular transport. nih.govpatsnap.com Vincristine binds to β-tubulin, a subunit of the tubulin dimer, and inhibits its polymerization into microtubules. patsnap.comnih.gov This disruption of microtubule assembly leads to a breakdown of the microtubule network. patsnap.com

The isotopic labeling of vincristine analogues like this compound is particularly valuable for studying these interactions with high precision. scbt.com

The disruption of the microtubule network has profound consequences for intracellular transport. patsnap.comnih.gov Microtubules serve as tracks for motor proteins, such as kinesins and dyneins, which transport various cellular cargo, including organelles, vesicles, and proteins. nih.govfrontiersin.org Neurons are particularly vulnerable to disruptions in this transport system due to their extensive axonal processes. nih.gov Research has shown that vincristine can inhibit fast axonal transport, which may contribute to its neurotoxic side effects. nih.gov Studies using isolated squid axoplasm demonstrated that vincristine significantly inhibits both anterograde and retrograde fast axonal transport. nih.gov This inhibition may be partly due to a disorganization of microtubules within the axon. nih.gov

Beyond its effects on mitosis, the destabilization of microtubules by vincristine interferes with the transport and positioning of intracellular organelles like lysosomes and endosomes. aacrjournals.org This interference with organelle trafficking can have lethal consequences for the cell, independent of mitotic arrest. aacrjournals.org The integrity of the cytoskeleton is also critical for the intracellular trafficking of certain mRNA-binding proteins, such as HuR, which are involved in regulating the expression of cancer-related genes. frontiersin.org Therefore, by disrupting the microtubule network, vincristine can indirectly affect post-transcriptional gene regulation. frontiersin.org

Advanced Research Applications and Methodological Enhancements

Development of High-Throughput Screening Assays for Vincristine (B1662923) Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic activity. nih.gov In the search for novel vincristine analogues with improved efficacy or reduced toxicity, HTS assays are employed to identify promising lead compounds. google.com These assays can be cell-based, monitoring effects like apoptosis or cytotoxicity, or biochemical, assessing interactions with specific molecular targets. nih.govnih.gov For instance, a FRET-based HTS method using a HeLa cell line has been successfully used to screen for apoptosis-inducing compounds, including vincristine itself. nih.gov

While the initial HTS provides a qualitative or semi-quantitative measure of activity, subsequent stages require rigorous validation and characterization. nih.gov This is where precise analytical methods become indispensable. Once initial "hits" or novel vincristine analogues are identified, LC-MS/MS assays are developed to determine their concentration-dependent effects, metabolic stability, and pharmacokinetic profiles. nih.gov In these crucial follow-up studies, Vincristine-d3 Sulfate (B86663) is the preferred internal standard for quantifying the parent compound, vincristine, and provides a structural template for the synthesis of deuterated versions of the new analogues. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like Vincristine-d3 Sulfate is considered the gold standard, as it significantly improves the accuracy and reliability of quantitative data, which is essential for making informed decisions in the progression of a drug candidate. nih.govresearchgate.netresearchgate.net

Table 1: Role of this compound in HTS Workflow for Vincristine Analogues

| HTS Stage | Description | Role of this compound |

| Primary Screen | Rapid testing of thousands of compounds to identify initial "hits" with anticancer activity. nih.gov | Not directly used. Assays focus on biological response (e.g., cell death). nih.gov |

| Secondary Screen / Hit Confirmation | Re-testing of initial hits to confirm activity and eliminate false positives. | Not directly used. Focus remains on confirming the biological effect. |

| Lead Optimization & Pharmacokinetics | Chemical modification of hits to improve properties. Detailed study of absorption, distribution, metabolism, and excretion (ADME). nih.govuu.nl | Crucial Application : Used as an internal standard in LC-MS/MS methods to accurately quantify vincristine or its analogues in biological samples (plasma, tissue). nih.govspringermedizin.de |

Mechanistic Investigations of Drug-Drug Interactions in Preclinical Systems

Vincristine is metabolized predominantly by cytochrome P450 3A (CYP3A) enzymes and is a known substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govpfizer.comuclan.ac.uk This metabolic profile makes it highly susceptible to drug-drug interactions (DDIs) when co-administered with agents that induce or inhibit these pathways. pfizer.comdrugbank.com Investigating these potential interactions in preclinical systems is vital to predict clinical outcomes and avoid adverse events.

Preclinical DDI studies often involve administering vincristine to animal models along with a potential interacting drug and measuring the resulting changes in vincristine's pharmacokinetic profile. nih.gov The precise and accurate quantification of vincristine concentrations in plasma and tissues is paramount in these studies. LC-MS/MS, coupled with the use of this compound as an internal standard, is the definitive method for this purpose. nih.govspringermedizin.de For example, research into the interaction between vincristine and CYP3A inhibitors like ketoconazole (B1673606) relies on this method to demonstrate the resulting increase in vincristine plasma levels. nih.gov The stability and reliability offered by the deuterated standard ensure that observed changes in concentration are due to the drug interaction rather than analytical variability. researchgate.net

Table 2: Examples of Drug Interactions with Vincristine Investigated in Preclinical Systems

| Interacting Agent | Mechanism of Interaction | Expected Effect on Vincristine Levels | Analytical Role of this compound |

| Itraconazole | Potent inhibitor of CYP3A enzymes. pfizer.com | Increase | Enables accurate quantification of elevated vincristine concentrations in plasma/tissue via LC-MS/MS. nih.gov |

| Phenytoin | May reduce absorption and/or increase metabolism of vincristine. pfizer.com | Decrease | Allows for precise measurement of reduced vincristine blood levels to understand the interaction mechanism. nih.govpfizer.com |

| St. John's Wort | Inducer of CYP3A enzymes. pfizer.com | Decrease | Serves as a reliable internal standard to quantify the accelerated clearance of vincristine. nih.govresearchgate.net |

| Verapamil | P-glycoprotein (P-gp) inhibitor. | Increase (intracellularly) | Used in LC-MS/MS assays to measure changes in vincristine accumulation within cells or tissues. springermedizin.de |

Studies of Vincristine Resistance Mechanisms at a Cellular Level

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govmdpi.com For vincristine, a primary mechanism of resistance involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell, reducing its intracellular concentration and thus its cytotoxic effect. nih.govmdpi.comnih.gov

Studying these resistance mechanisms at the cellular level involves comparing drug-sensitive parental cell lines with their vincristine-resistant counterparts (e.g., MCF7 vs. VCR/MCF7). nih.gov A key aspect of this research is to quantify the difference in intracellular drug accumulation. To achieve this, cells are incubated with vincristine, and after a set period, they are lysed, and the intracellular drug concentration is measured. springermedizin.de this compound is essential for these experiments, serving as the internal standard in LC-MS/MS analysis to ensure the accurate measurement of the minute quantities of vincristine present within the cells. nih.govspringermedizin.de This allows researchers to definitively link the resistance phenotype to reduced drug accumulation and to test the efficacy of potential MDR-reversing agents.

Table 3: Research Findings in a Vincristine-Resistant Breast Cancer Cell Line

| Characteristic | Wild Type (MCF7-WT) | Vincristine-Resistant (VCR/MCF7) | Implication for Resistance |

| IC50 of Vincristine | 7.371 nM nih.gov | 10,574 nM nih.gov | Over 1400-fold increase in resistance. |

| Gene Expression | Normal expression of efflux pumps. | Upregulation of genes associated with drug metabolism and efflux (e.g., ABC transporters). nih.gov | Enhanced drug removal from the cell. |

| Intracellular Drug Level | Higher accumulation. | Lower accumulation (Inferred). | Reduced drug at the target site (microtubules). |

| Role of this compound | - | - | Enables precise quantification of intracellular vincristine via LC-MS/MS to confirm reduced accumulation as a mechanism of resistance. nih.govspringermedizin.de |

Radiolabeling of Vincristine for Imaging and Biodistribution Research (e.g., 99mTc-vincristine)

Radiolabeling vincristine with a gamma-emitting isotope, such as Technetium-99m (99mTc), allows for non-invasive in-vivo imaging and detailed biodistribution studies. researchgate.net This technique, often utilizing scintigraphic imaging, helps researchers visualize where the drug accumulates in the body over time, providing valuable information about its delivery to tumor tissues versus healthy organs. researchgate.netfrontiersin.org

In a notable study, vincristine sulfate was successfully radiolabeled with 99mTc. researchgate.net The research established the optimal conditions for achieving a high radiolabeling yield and confirmed the stability of the resulting 99mTc-vincristine complex. researchgate.net Subsequent biodistribution studies in an animal model provided quantitative data on the uptake of the radiolabeled drug in various organs. researchgate.net The findings showed significant accumulation in the gut, liver, and kidneys, which are known routes of elimination for vincristine. researchgate.net Such studies are critical for understanding the pharmacokinetic properties of the drug and for the development of novel drug delivery systems, like niosomes or liposomes, designed to alter this distribution and enhance tumor targeting. frontiersin.orgscispace.com While this compound is not directly used in scintigraphy, the data from these imaging studies are often correlated with plasma concentration data obtained using the gold-standard LC-MS/MS method, for which the deuterated standard is essential. nih.gov

Table 4: Biodistribution of 99mTc-Vincristine in Rabbits (% Injected Dose/Organ)

| Organ | 30 Minutes Post-Injection | 2 Hours Post-Injection | 4 Hours Post-Injection |

| Gut | 35.84 ± 2.1 | 42.10 ± 2.8 | 45.16 ± 2.9 |

| Liver | 18.12 ± 1.9 | 15.14 ± 1.5 | 12.10 ± 1.2 |

| Kidneys | 6.13 ± 0.8 | 4.29 ± 0.5 | 3.89 ± 0.4 |

| Spleen | 0.84 ± 0.07 | 0.69 ± 0.05 | 0.51 ± 0.04 |

| Lungs | 3.10 ± 0.4 | 2.15 ± 0.3 | 1.19 ± 0.2 |

| Heart | 0.96 ± 0.09 | 0.71 ± 0.06 | 0.45 ± 0.04 |

| Data adapted from Fatima S, et al., Synthesis and Altered Biodistribution of 99mTc Labeled Vincristine in Animal Model, 2018. researchgate.net |

Future Research Directions for Vincristine D3 Sulfate

Integration into Systems Pharmacology and Quantitative Systems Toxicology Approaches

Future research is poised to integrate Vincristine-d3 Sulfate (B86663) into systems pharmacology and quantitative systems toxicology (QST) frameworks. These approaches utilize computational modeling to simulate and predict the complex interactions of a drug within a biological system. The use of a deuterated standard like Vincristine-d3 Sulfate is critical for generating the high-precision data required to build and validate these models.

In systems pharmacology, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of Vincristine (B1662923). The stable isotope label in this compound allows for its precise differentiation and quantification from the unlabeled drug and its metabolites using mass spectrometry. This level of accuracy is essential for creating robust models that can predict drug concentrations in various tissues and inform on the dynamic interplay between the drug and its biological targets.

Quantitative systems toxicology (QST) applies similar modeling principles to understand and predict drug-induced toxicities. By incorporating data on how this compound interacts with cellular components, particularly its primary target tubulin, QST models can simulate the cascade of events that lead to adverse effects. This is especially relevant for investigating the mechanisms behind Vincristine-induced peripheral neuropathy. The high-quality data generated using the deuterated compound can help to build more accurate predictive models of neurotoxicity, potentially leading to strategies for its mitigation.

Novel Applications in Tracing Intracellular Fate and Target Engagement

The deuterium (B1214612) atoms in this compound serve as a stable isotope label, providing a unique mass signature that allows it to be distinguished from the naturally occurring, non-labeled drug. This feature makes it an exceptional tool for tracing the drug's journey within individual cells and quantifying its interaction with its molecular target.

Advanced analytical techniques, such as high-resolution mass spectrometry imaging, can leverage this compound to visualize its distribution within subcellular compartments. This allows researchers to precisely track the drug's uptake into cancer cells, its accumulation in specific organelles, and its binding to the microtubule network. Such studies are invaluable for investigating mechanisms of drug resistance, for example, by determining if resistant cells prevent the drug from reaching its target through efflux pumps.

Furthermore, this compound is instrumental in target engagement studies. In competitive binding assays, the displacement of the labeled drug by a new, unlabeled compound can be measured to determine the new compound's binding affinity for tubulin. This provides a powerful method for screening and characterizing novel microtubule-targeting agents. By correlating the degree of target engagement with downstream cellular outcomes like cell cycle arrest and apoptosis, researchers can gain a more quantitative understanding of the drug's mechanism of action.

Advancements in in vitro and Organoid Models for Mechanistic Studies

The use of advanced in vitro models, particularly patient-derived organoids, offers a more biologically relevant platform for studying the mechanistic aspects of this compound. Unlike traditional two-dimensional cell cultures, three-dimensional organoids more accurately replicate the complex architecture and cellular diversity of human tumors and tissues.

In these sophisticated models, this compound can be used to investigate how differences between individual tumors affect drug response. By treating patient-derived cancer organoids with the labeled compound, researchers can precisely measure drug concentrations within the complex 3D structure and correlate this with efficacy. This can help to uncover biomarkers that predict sensitivity or resistance to Vincristine therapy.

Moreover, organoid models are becoming increasingly important for studying drug toxicity in a human-relevant context. For instance, organoids derived from dorsal root ganglia can be used to model the neurotoxic effects of Vincristine. By treating these neuronal organoids with this compound, scientists can study the specific molecular and cellular damage that leads to peripheral neuropathy. The ability to accurately quantify the drug within these models using its stable isotope label is crucial for understanding the dose-response relationship of this toxicity and for testing potential neuroprotective strategies.

Q & A

Q. How is Vincristine-d3 sulfate synthesized and validated for research use?

Methodological Answer: this compound is synthesized by deuterating the parent compound Vincristine at three hydrogen positions, followed by sulfation. Validation involves:

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to verify deuteration sites and sulfate conjugation .

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Stability Testing : Accelerated degradation studies under varying pH and temperature conditions to assess shelf life.

Q. What is the mechanism of this compound in disrupting microtubule dynamics?

Methodological Answer: this compound binds to β-tubulin subunits with high affinity (Kd ~85 nM), inhibiting microtubule polymerization and arresting mitotic cells in metaphase. Key experimental approaches include:

- In Vitro Tubulin Binding Assays : Fluorescence polarization to quantify binding kinetics .

- Cell Cycle Analysis : Flow cytometry using propidium iodide staining to detect G2/M phase arrest .

- Immunofluorescence Microscopy : Visualization of disrupted spindle apparatus in treated cells.

Q. What analytical methods are used to characterize this compound’s physicochemical properties?

Methodological Answer:

- Purity and Identity : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for isotopic pattern verification .

- Solubility Profiling : Phase-solubility studies in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and degradation thresholds.

Advanced Research Questions

Q. How to design experiments to assess this compound’s efficacy in multidrug-resistant cancer models?

Methodological Answer:

- Resistance Induction : Generate resistant cell lines via prolonged exposure to sublethal Vincristine doses, followed by RNA-seq to identify upregulated efflux transporters (e.g., P-gp) .

- Combination Therapy : Co-administer with P-gp inhibitors (e.g., Verapamil) and measure IC50 shifts using MTT assays.

- In Vivo Validation : Xenograft models with resistant tumors; quantify tumor regression via bioluminescence imaging and ex vivo LC-MS/MS for tissue drug accumulation .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Plasma Protein Binding Studies : Equilibrium dialysis to measure unbound drug fractions, correcting in vitro IC50 values for free drug availability .

- Metabolic Profiling : Hepatocyte incubation followed by LC-MS/MS to identify deuterium-dependent metabolic stability changes.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and tissue distribution data to predict in vivo exposure .

Q. How to optimize deuterium labeling in this compound to minimize isotopic effects on bioactivity?

Methodological Answer:

- Isotopic Effect Screening : Compare IC50 values of deuterated vs. non-deuterated Vincristine across multiple cell lines.

- Kinetic Isotope Effect (KIE) Studies : Measure rate constants for microtubule binding using stopped-flow spectroscopy.

- Molecular Dynamics Simulations : Predict deuterium’s impact on hydrogen bonding and conformational flexibility at the tubulin interface.

Q. What methodologies address batch-to-batch variability in this compound for reproducible research?

Methodological Answer:

- Quality Control (QC) Protocols : Implement strict HPLC-UV acceptance criteria (e.g., ±2% peak area variance) and NMR spectral matching .

- Stability-Indicating Assays : Forced degradation studies under oxidative (H2O2) and hydrolytic conditions to identify degradation products.

- Interlaboratory Calibration : Collaborative trials using reference standards to harmonize analytical protocols.

Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?

Methodological Answer:

- Transcriptomics : RNA-seq of treated cells to map differentially expressed genes (e.g., apoptosis regulators).

- Proteomics : TMT-labeled mass spectrometry to quantify tubulin isoform expression changes.

- Metabolomics : LC-MS-based untargeted profiling to detect alterations in glycolysis or nucleotide synthesis pathways.

- Data Integration : Pathway enrichment analysis (e.g., KEGG) and network modeling to identify synergistic off-target nodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.